molecular formula C15H18N2O5 B10768816 dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

Cat. No.: B10768816
M. Wt: 306.31 g/mol
InChI Key: HBHURSUORSLAHL-HNNXBMFYSA-N
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Description

Dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a diazetidine ring

Preparation Methods

The synthesis of dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazetidine ring, followed by the introduction of the ethyl and methylphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield optimization.

Chemical Reactions Analysis

Dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions for these reactions vary, but they typically involve controlled environments to ensure the desired products are formed.

Scientific Research Applications

Dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various effects. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate include other diazetidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

dimethyl (3S)-3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

InChI

InChI=1S/C15H18N2O5/c1-5-15(11-8-6-7-10(2)9-11)12(18)16(13(19)21-3)17(15)14(20)22-4/h6-9H,5H2,1-4H3/t15-/m0/s1

InChI Key

HBHURSUORSLAHL-HNNXBMFYSA-N

Isomeric SMILES

CC[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C

Canonical SMILES

CCC1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C

Origin of Product

United States

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